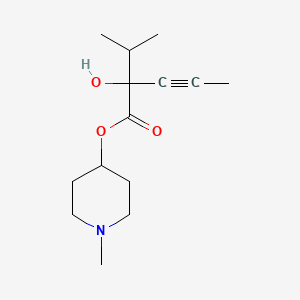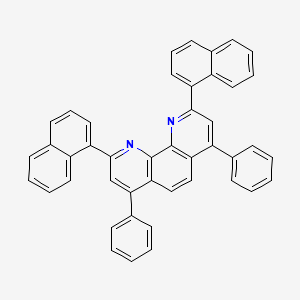
2,3-Diphenylquinoxalin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenylquinoxalin-6-amine is a compound that belongs to the quinoxaline family, characterized by a quinoxaline core with two phenyl groups attached at the 2 and 3 positions and an amine group at the 6 position. This compound is known for its diverse applications in various fields, including optoelectronics, materials science, and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenylquinoxalin-6-amine typically involves the condensation of ortho-phenylenediamine with benzil in the presence of a solvent like rectified spirit. The reaction is carried out by heating the mixture, leading to the formation of the quinoxaline ring . Another method involves the Buchwald-Hartwig amination reaction, where a quinoxaline core is coupled with diarylamine or heterocyclic amine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent yield and purity. The use of high-temperature conditions and strong acid catalysts can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diphenylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline core, leading to the formation of reduced quinoxaline derivatives.
Substitution: The amine group at the 6 position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be tailored for specific applications in materials science and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2,3-Diphenylquinoxalin-6-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-diphenylquinoxalin-6-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for anticancer and anti-inflammatory therapies.
Vergleich Mit ähnlichen Verbindungen
2,3-Diphenylquinoxaline: Lacks the amine group at the 6 position, leading to different chemical properties and applications.
2,3-Diphenylpyrido[2,3-b]pyrazin-7-yl-phenyl-diphenyl-amine: A similar compound with a pyrido[2,3-b]pyrazine core, used in light-emitting applications.
Uniqueness: 2,3-Diphenylquinoxalin-6-amine is unique due to the presence of the amine group at the 6 position, which allows for additional chemical modifications and enhances its versatility in various applications .
Eigenschaften
CAS-Nummer |
7466-46-8 |
|---|---|
Molekularformel |
C20H15N3 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2,3-diphenylquinoxalin-6-amine |
InChI |
InChI=1S/C20H15N3/c21-16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,21H2 |
InChI-Schlüssel |
SVPKJVZSWCOADM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=CC=C4 |
Löslichkeit |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)


![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)






